MC-Thailanstatin A

Catalog No.
S12870947
CAS No.
M.F
C37H53N3O10
M. Wt
699.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC-Thailanstatin A

Product Name

MC-Thailanstatin A

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[5-(2,5-dioxopyrrol-1-yl)pentylamino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

Molecular Formula

C37H53N3O10

Molecular Weight

699.8 g/mol

InChI

InChI=1S/C37H53N3O10/c1-23(9-12-30-24(2)19-29(26(4)49-30)39-32(42)14-11-25(3)48-27(5)41)10-13-31-36(46)37(22-47-37)21-28(50-31)20-33(43)38-17-7-6-8-18-40-34(44)15-16-35(40)45/h9-11,13-16,24-26,28-31,36,46H,6-8,12,17-22H2,1-5H3,(H,38,43)(H,39,42)/b13-10+,14-11-,23-9+/t24-,25-,26+,28+,29+,30-,31+,36+,37+/m0/s1

InChI Key

LOGBNEMZGOWCQS-CRMLEZFLSA-N

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NCCCCCN4C(=O)C=CC4=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NCCCCCN4C(=O)C=CC4=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Thailanstatin A is a complex natural compound belonging to a family of linear peptides and polyketides known for their potent cytotoxic properties. It is characterized by its unique structure, which includes multiple stereocenters and a distinctive arrangement of functional groups. The compound exhibits significant inhibitory effects on pre-mRNA splicing, making it an important subject of study in cancer research and potential therapeutic applications. Its structure comprises a (2Z,4S)-4-acetoxy-2-butenamide fragment, an all-cis-2,3,5,6-tetrasubstituted tetrahydropyran fragment, and a terminal oxane ring connected by a dienyl chain, which contributes to its biological activity and complexity .

That are crucial for its synthesis and biological activity. Notably, the compound can undergo hydrolysis to yield its active form from the methyl ester derivative. The synthesis involves several key reactions:

  • Claisen Rearrangement: This reaction is used to create the C13 stereocenter in the tetrahydropyran ring.
  • Conjugate Addition: A copper(I)-mediated conjugate addition is employed to install the C14 methyl stereochemistry.
  • Wittig Olefination: This reaction introduces the diene unit into the structure.
  • Cross Metathesis: This step is critical for coupling different fragments of the molecule during synthesis .

Thailanstatin A exhibits significant biological activity primarily through its role as an inhibitor of pre-mRNA splicing. This inhibition leads to cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapies. The compound's ability to modulate gene expression by interfering with RNA processing highlights its potential as a therapeutic agent .

The synthesis of Thailanstatin A has been approached through various methodologies, emphasizing enantioselectivity and efficiency. Key methods include:

  • Convergent Synthesis: This method involves constructing highly functionalized tetrahydropyran rings from tri-O-acetyl-D-glucal as a starting material.
  • Epoxidation and Olefination: These steps are crucial for forming specific stereochemical configurations within the molecule.
  • Cross Metathesis: Utilized to couple different synthetic fragments effectively .

The synthesis often results in multiple stereocenters being configured with high selectivity, which is essential for maintaining the biological activity of Thailanstatin A.

Thailanstatin A's primary application lies in cancer research due to its potent cytotoxicity against tumor cells. Its mechanism of action as a splicing inhibitor makes it particularly interesting for developing new cancer therapies that target RNA processing pathways. Additionally, derivatives of Thailanstatin A are being explored for use in antibody-drug conjugates, enhancing targeted delivery in cancer treatment .

Interaction studies have revealed that Thailanstatin A binds effectively to components involved in the splicing machinery of cells. These interactions disrupt normal pre-mRNA processing, leading to apoptosis in cancer cells. Understanding these interactions is critical for elucidating the compound's mechanism of action and optimizing its therapeutic potential .

Thailanstatin A belongs to a broader class of compounds known as spliceostatins/thailanstatins, which share structural features and biological functions. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
SpliceostatinLinear peptide/polyketide structurePotent pre-mRNA splicing inhibitor
Thailanstatin BSimilar core structure but with different side chainsVarying cytotoxicity profiles
Spliceostatin analogsModified versions with altered functional groupsEnhanced specificity and reduced toxicity
MyxovirescinContains a similar tetrahydropyran frameworkBroader spectrum of biological activity

Thailanstatin A is unique due to its specific stereochemistry and the presence of particular functional groups that enhance its efficacy as a cytotoxic agent compared to other compounds within this family .

XLogP3

2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

699.37309490 g/mol

Monoisotopic Mass

699.37309490 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

Explore Compound Types